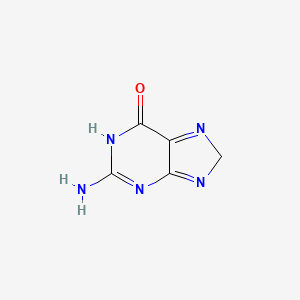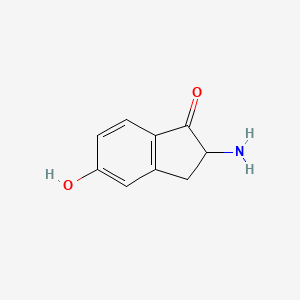
3-Chloro-6-nitropyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-nitropyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-nitropyridazine typically involves the nitration of 3-chloropyridazine. One common method includes the reaction of 3-chloropyridazine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-6-nitropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substitution: Formation of 3-amino-6-nitropyridazine or 3-thio-6-nitropyridazine.
Reduction: Formation of 3-chloro-6-aminopyridazine.
Applications De Recherche Scientifique
3-Chloro-6-nitropyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 3-Chloro-6-nitropyridazine is primarily based on its ability to interact with biological targets through its nitro and chloro substituents. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to bind to specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
- 3-Chloro-6-methoxypyridazine
- 3-Chloro-6-aminopyridazine
- 3,6-Dichloropyridazine
Comparison: 3-Chloro-6-nitropyridazine is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological activity. Compared to 3-Chloro-6-methoxypyridazine, the nitro group in this compound provides additional sites for chemical modification and potential biological interactions. Similarly, the presence of the nitro group differentiates it from 3-Chloro-6-aminopyridazine, which lacks the oxidative potential of the nitro group .
Propriétés
Formule moléculaire |
C4H2ClN3O2 |
|---|---|
Poids moléculaire |
159.53 g/mol |
Nom IUPAC |
3-chloro-6-nitropyridazine |
InChI |
InChI=1S/C4H2ClN3O2/c5-3-1-2-4(7-6-3)8(9)10/h1-2H |
Clé InChI |
BZJJVSPADGGXJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NN=C1[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11920637.png)
![2-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11920640.png)
![8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11920641.png)

![6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B11920651.png)
![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11920655.png)



![2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile](/img/structure/B11920682.png)
![2H-Furo[2,3,4-IJ]isoquinoline](/img/structure/B11920693.png)

![6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B11920703.png)
![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)
